tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate
Overview
Description
tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate: is an organic compound with the molecular formula C10H19NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a 2-methyl-3-oxobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under controlled conditions. One common method is the reaction of tert-butyl carbamate with 2-methyl-3-oxobutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of tert-butyl N-(2-methyl-3-hydroxybutan-2-yl)carbamate.
Reduction: Formation of tert-butyl N-(2-methyl-3-hydroxybutan-2-yl)carbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce the carbamate group into complex molecules, which can then be further modified to create a wide range of chemical compounds .
Biology: In biological research, this compound can be used as a protecting group for amines. Protecting groups are essential in multi-step synthesis processes to prevent unwanted reactions at specific functional groups .
Medicine: It can be used to synthesize intermediates for pharmaceuticals, particularly those that require carbamate functionalities .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The carbamate group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 2-methyl-3-oxobutan-2-yl group.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the 2-methyl-3-oxobutan-2-yl group.
Uniqueness: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is unique due to the presence of the 2-methyl-3-oxobutan-2-yl group, which imparts specific reactivity and steric properties. This makes it particularly useful in applications where selective reactions are required .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h1-6H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZCRKRYCQDAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429182-36-4 | |
Record name | tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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